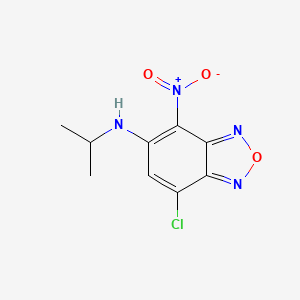

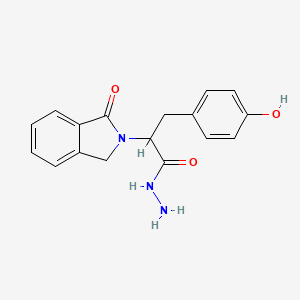

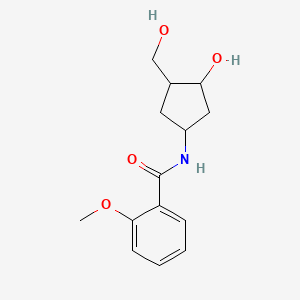

7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

High-Performance Liquid Chromatography Analysis

7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine is used in the derivatization of amines and amino acids for High-Performance Liquid Chromatography (HPLC). This application is crucial for analyzing these compounds with improved sensitivity and specificity (Aboul-Enein, Elbashir, & Suliman, 2011).

Oxidation and Nitrosation Studies

The compound is involved in the study of oxidation and nitrosation reactions. For instance, it is used in the transformation of specific primary amines to nitroso-compounds (Nunno, Florio, & Todesco, 1970).

Mass Spectrometry Detection

It is also utilized in mass spectrometry for the detection of nitrobenzoxadiazole (NBD) derivatives, aiding in the analysis of amine and isocyanate derivatives (Hayen, Jachmann, Vogel, & Karst, 2003).

Chiral Separation of Amines and Alcohols

The compound plays a role in the chiral separation of amines and alcohols, especially in the field of chromatography, where it is used as a reagent for resolving enantiomers (Toyo’oka et al., 1994).

Structural Analysis of Fluorophores

It is significant in the structural analysis of fluorophores, particularly in understanding the photophysical behavior of various derivatives (Saha, 2002).

Fluorogenic Tagging of Carboxylic Acids

The compound is involved in the development of fluorogenic tagging reagents for carboxylic acids, enhancing the detection and analysis capabilities in liquid chromatography (Toyo’oka et al., 1991).

Enantiomeric Determination in Chromatography

It assists in the enantiomeric determination of amines using chiral fluorescent derivatization reagents, an important aspect in chromatographic separation (Al-Kindy et al., 1998).

Fluorescent Probe Development

The compound is crucial in the development of fluorescent probes, like for detecting hydrogen sulfide, which has applications in biological and chemical sensing (Wang, Lv, & Guo, 2017).

Safety and Hazards

作用機序

Target of Action

It’s known that similar compounds are often used as fluorescent reagents for the detection of amino acids and low molecular weight amines .

Mode of Action

7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as NBD-Cl, is a non-fluorescent compound that becomes highly fluorescent upon reaction with thiol or amino groups . This property allows it to interact with its targets (amino acids and amines) and produce a detectable change (fluorescence), which can be used for analysis .

Pharmacokinetics

It’s known that the compound is soluble in methanol, dimethylsulfoxide, dimethylformamide, and chloroform , which could influence its bioavailability.

Result of Action

The result of the action of 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine is the production of highly fluorescent derivatives when it reacts with thiol or amino groups . This fluorescence can be used to detect and analyze the presence of these groups in a sample.

Action Environment

The action, efficacy, and stability of 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action can be influenced by the solvent environment.

特性

IUPAC Name |

7-chloro-4-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O3/c1-4(2)11-6-3-5(10)7-8(13-17-12-7)9(6)14(15)16/h3-4,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPCEQSSBDEKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2443116.png)

![1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone](/img/structure/B2443119.png)

![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)

![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)

![1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2443131.png)

![N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2443138.png)